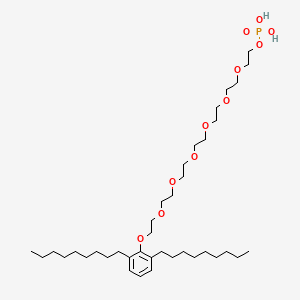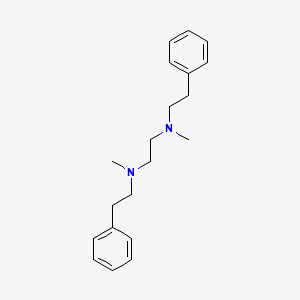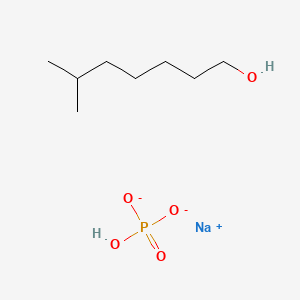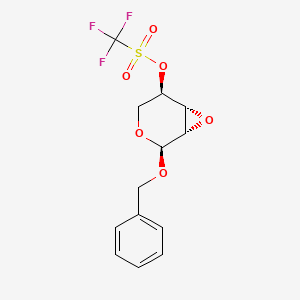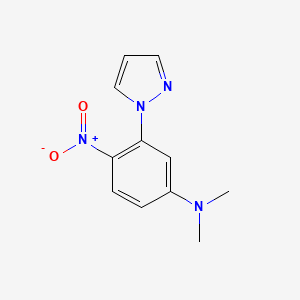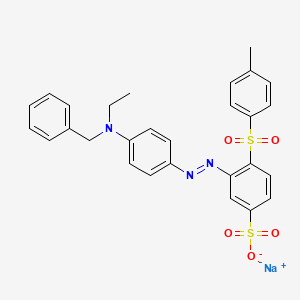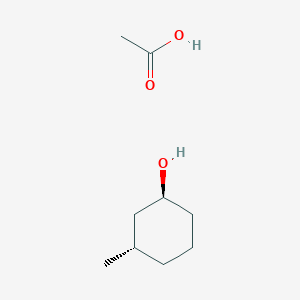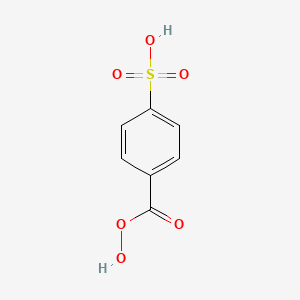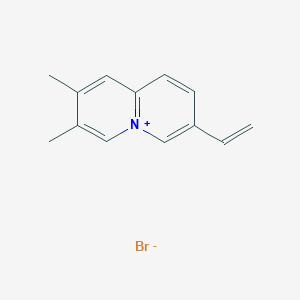
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide: is a chemical compound with the molecular formula C13H16BrN It is a quaternary ammonium salt, characterized by the presence of a quinolizinium core structure with ethenyl and dimethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide typically involves the quaternization of a quinolizine derivative. One common method includes the reaction of 2,3-dimethylquinolizine with an ethenyl halide, such as ethenyl bromide, under basic conditions. The reaction proceeds as follows:
Starting Materials: 2,3-dimethylquinolizine and ethenyl bromide.
Reaction Conditions: The reaction is carried out in an organic solvent, such as acetonitrile, at elevated temperatures (around 80-100°C) with a base like potassium carbonate to facilitate the quaternization process.
Product Isolation: The resulting this compound is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolizinium oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced quinolizinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, where nucleophiles like amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinolizinium oxides.
Reduction: Reduced quinolizinium derivatives.
Substitution: Substituted quinolizinium compounds with various functional groups.
科学的研究の応用
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex quinolizinium derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer properties, as quaternary ammonium compounds are known for their biological activity.
Industry: Utilized in the development of advanced materials, such as ionic liquids and catalysts for various chemical processes.
作用機序
The mechanism of action of 7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide involves its interaction with biological membranes and enzymes. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby interfering with essential biochemical pathways.
類似化合物との比較
Similar Compounds
Methylene Blue: A phenothiazinium dye with similar quaternary ammonium structure, used in medical and biological applications.
Toluidine Blue O: Another phenothiazinium dye with applications in histology and cytology.
Dimethylmethylene Blue: Used as a cytotoxicity indicator in cell viability assays.
Uniqueness
7-Ethenyl-2,3-dimethylquinolizin-5-ium bromide is unique due to its specific quinolizinium core structure and ethenyl substituent, which confer distinct electronic and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
特性
CAS番号 |
64454-28-0 |
|---|---|
分子式 |
C13H14BrN |
分子量 |
264.16 g/mol |
IUPAC名 |
7-ethenyl-2,3-dimethylquinolizin-5-ium;bromide |
InChI |
InChI=1S/C13H14N.BrH/c1-4-12-5-6-13-7-10(2)11(3)8-14(13)9-12;/h4-9H,1H2,2-3H3;1H/q+1;/p-1 |
InChIキー |
WBYKORBTDLOTMN-UHFFFAOYSA-M |
正規SMILES |
CC1=CC2=[N+](C=C1C)C=C(C=C2)C=C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
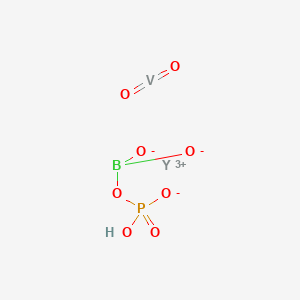
![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
